N-Formyl-Nle-Leu-Phe
Overview
Description
Mechanism of Action
Target of Action
The primary target of (2S)-2-[[(2S)-2-[[(2S)-2-formamidohexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid, also known as N-Formyl-Nle-Leu-Phe, is the formyl peptide receptor 1 (FPR1) which is mainly localized on polymorphonuclear and mononuclear phagocytes . FPR1 mediates bacterial and mitochondrial N-formyl peptides-induced neutrophil activation .
Mode of Action
This compound interacts with its target, the FPR1, by acting as an agonist . This interaction leads to cellular activation, characterized by cellular polarization, chemotaxis, and release of proteolytic enzymes . The binding of this compound to FPR1 leads to an increase in the respiratory rate, secretion of lysosomal enzymes, and production of superoxide anion .
Biochemical Pathways
The activation of FPR1 by this compound leads to a series of intracellular signaling events and morphological alterations . One of these effects is cell activation, which leads to cytoskeletal rearrangements, making this compound a potent inducer of neutrophil filamentous-actin (F-actin) formation . This activation also leads to the release of reactive oxygen species and elastase .
Pharmacokinetics
It is known that the internalization of the this compound-fpr1 complex is a critical step in the receptor modulation and cellular adaptation responses . The rate of internalization is proportional to the number of receptors occupied and is essentially linear over the first few minutes .
Result of Action
The binding of this compound to FPR1 results in a series of cellular responses. These include an increase in the respiratory rate, secretion of lysosomal enzymes, production of superoxide anion , and the induction of chemotaxis in phosphoinositide 3-kinase γ (PI3K)γ -/- neutrophils . It also promotes adhesion, polymerization of F-actin, Fcγ receptor-mediated phagocytosis, and intracellular Ca 2+ release .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the pH of the extracellular medium can affect the accessibility of the receptor-bound fluorescent ligand to quenching . Furthermore, the internalization process of the this compound-FPR1 complex can be influenced by temperature .
Biochemical Analysis
Biochemical Properties
N-Formyl-Nle-Leu-Phe plays a crucial role in biochemical reactions by acting as a potent chemoattractant for neutrophils. It interacts with formyl peptide receptors (FPRs) on the surface of these immune cells. The binding of this compound to FPRs triggers a cascade of intracellular signaling events that lead to the activation and migration of neutrophils towards the site of infection or inflammation. This interaction is highly specific, with this compound binding to the high-affinity state of the receptor .
Cellular Effects
This compound exerts significant effects on various types of cells, particularly neutrophils. Upon binding to formyl peptide receptors, this compound induces chemotaxis, which is the directed movement of neutrophils towards the source of the peptide. This process is essential for the immune response, as it allows neutrophils to reach and eliminate pathogens. Additionally, this compound influences cell signaling pathways, leading to changes in gene expression and cellular metabolism. These effects are crucial for the activation and function of neutrophils in the immune response .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to formyl peptide receptors on the surface of neutrophils. This binding triggers a series of intracellular signaling events, including the activation of G-proteins and the production of second messengers such as inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to the release of calcium ions from intracellular stores, which in turn activates various downstream signaling pathways. These pathways result in the activation of neutrophils, promoting their migration, phagocytosis, and production of reactive oxygen species .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature and pH. Studies have shown that this compound remains stable at -20°C, but its activity may decrease over time at higher temperatures. Additionally, the degradation of this compound can lead to a reduction in its chemoattractant properties. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on neutrophil function, although the extent of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively induces chemotaxis and activation of neutrophils without causing significant adverse effects. At higher doses, this compound can lead to toxic effects, including excessive activation of neutrophils and tissue damage. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response in neutrophils. These dosage-dependent effects are important for determining the optimal concentration of this compound for therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to immune responses. It interacts with enzymes and cofactors that regulate the production of reactive oxygen species and other signaling molecules in neutrophils. The binding of this compound to formyl peptide receptors activates metabolic pathways that lead to the generation of energy and the production of molecules necessary for neutrophil function. These pathways are essential for the rapid response of neutrophils to infection or inflammation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. Once bound to formyl peptide receptors on the surface of neutrophils, this compound is internalized and transported to intracellular compartments. This internalization process is crucial for the modulation of receptor activity and the regulation of neutrophil responses. The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is primarily within intracellular compartments of neutrophils. After binding to formyl peptide receptors, this compound is internalized and directed to specific organelles, such as endosomes and lysosomes. This localization is essential for the regulation of receptor activity and the initiation of downstream signaling pathways. Post-translational modifications of this compound, such as phosphorylation, may also influence its subcellular localization and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-Nle-Leu-Phe typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the N-terminal amino acid is formylated using formic acid .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
N-Formyl-Nle-Leu-Phe undergoes various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. Substitution reactions often involve the use of specific amino acid derivatives and coupling reagents .
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with modified amino acid sequences .
Scientific Research Applications
N-Formyl-Nle-Leu-Phe has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigates cell signaling pathways, particularly those involving chemotaxis and immune responses.
Medicine: Explores potential therapeutic applications in modulating immune responses and treating inflammatory diseases.
Industry: Utilized in the development of diagnostic assays and research tools.
Comparison with Similar Compounds
Similar Compounds
N-Formyl-Met-Leu-Phe: Another chemotactic peptide with similar properties but different amino acid composition.
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys: A longer peptide with additional amino acids, used in more complex studies of chemotaxis.
Uniqueness
This compound is unique due to its specific amino acid sequence, which provides distinct binding affinities and signaling properties compared to other formyl peptides. Its relatively simple structure makes it a valuable tool for studying basic mechanisms of chemotaxis and immune cell activation .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-formamidohexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O5/c1-4-5-11-17(23-14-26)20(27)24-18(12-15(2)3)21(28)25-19(22(29)30)13-16-9-7-6-8-10-16/h6-10,14-15,17-19H,4-5,11-13H2,1-3H3,(H,23,26)(H,24,27)(H,25,28)(H,29,30)/t17-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPUQLFXFVLCID-FHWLQOOXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20977427 | |
Record name | N-[1-Hydroxy-2-({1-hydroxy-2-[(hydroxymethylidene)amino]hexylidene}amino)-4-methylpentylidene]phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20977427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61864-82-2 | |
Record name | N-Formylnorleucyl-leucyl-4-phenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061864822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[1-Hydroxy-2-({1-hydroxy-2-[(hydroxymethylidene)amino]hexylidene}amino)-4-methylpentylidene]phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20977427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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